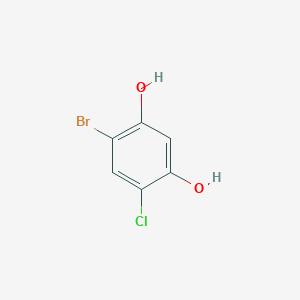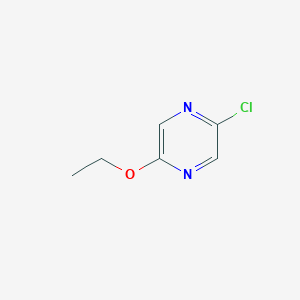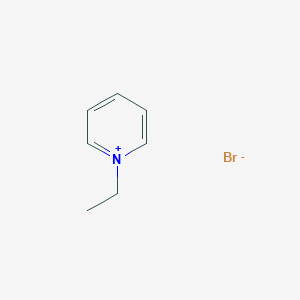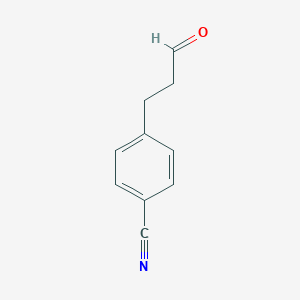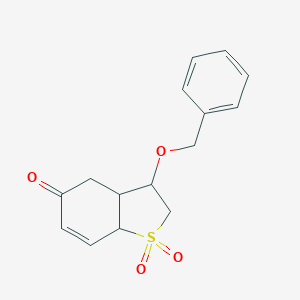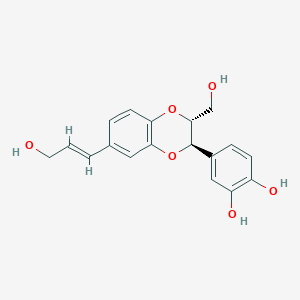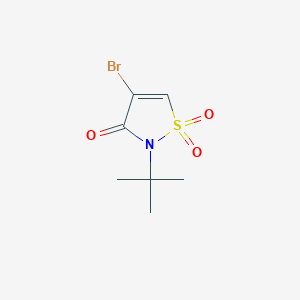
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide
Vue d'ensemble
Description
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. This particular compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 2-position, and a sulfone group at the 3-position of the isothiazolone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:
Formation of the Isothiazolone Ring: The isothiazolone ring can be synthesized by reacting a suitable thioamide with a halogenating agent such as bromine or chlorine.
Introduction of the Bromine Atom: The bromine atom is introduced at the 4-position of the isothiazolone ring through a bromination reaction using bromine or a bromine-containing reagent.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 2-position through an alkylation reaction using tert-butyl chloride or a similar reagent.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom in the isothiazolone ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.
Hydrolysis: Carboxylic acids, alcohols.
Applications De Recherche Scientifique
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use as a preservative.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Used as a preservative in various industrial products such as paints, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide involves the inhibition of microbial growth by interfering with essential cellular processes. The compound targets and disrupts the function of enzymes and proteins involved in cell wall synthesis, DNA replication, and energy production. This leads to cell death and prevents the growth and proliferation of microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: A chlorinated derivative with enhanced antimicrobial activity.
2-Octyl-4-isothiazolin-3-one: An isothiazolone with a longer alkyl chain, providing increased hydrophobicity and stability.
Uniqueness
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the bromine atom and the tert-butyl group, which confer specific chemical and physical properties. The bromine atom enhances the compound’s reactivity, while the tert-butyl group provides steric hindrance, affecting its interaction with biological targets and its stability in various environments.
Propriétés
IUPAC Name |
4-bromo-2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3S/c1-7(2,3)9-6(10)5(8)4-13(9,11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUZDXFNMOFVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598000 | |
| Record name | 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126623-65-2 | |
| Record name | 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
